molecular formula C18H19Cl2N3O B5913167 (Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine

Cat. No.: B5913167
M. Wt: 364.3 g/mol
InChI Key: OGCZLJAWGBAZRJ-BKUYFWCQSA-N
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Description

(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine typically involves the following steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of 2,6-dichloroaniline with 1-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction forms the intermediate piperazine derivative.

  • Imine Formation: : The intermediate piperazine derivative is then reacted with formaldehyde or paraformaldehyde under acidic conditions to form the imine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the pH is adjusted using an acid like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the methoxy group can lead to the formation of a hydroxyl group.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the imine group to an amine.

  • Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles like sodium methoxide can replace one of the chlorine atoms with a methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine has been explored for various scientific research applications:

  • Medicinal Chemistry: : It has been studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions. Its interaction with neurotransmitter receptors makes it a candidate for drug development.

  • Pharmacology: : Research has focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. These studies help in understanding its potential efficacy and safety as a drug.

  • Biological Studies: : The compound has been used in biological assays to study its effects on cellular processes and signaling pathways. It has shown potential in modulating specific molecular targets.

  • Industrial Applications: : In the chemical industry, it is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for developing new materials and compounds.

Mechanism of Action

The mechanism of action of (Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The compound’s effects on signaling pathways are mediated through its binding to receptor sites, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group and piperazine ring but lacks the methoxyphenyl group.

    N-(4-(2-Methoxyphenyl)piperazin-1-yl)formamide: This compound has a similar piperazine structure with a methoxyphenyl group but differs in the functional groups attached.

Uniqueness

(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is unique due to the presence of both dichlorophenyl and methoxyphenyl groups attached to the piperazine ring

Properties

IUPAC Name

(Z)-1-(2,6-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-24-18-8-3-2-7-17(18)22-9-11-23(12-10-22)21-13-14-15(19)5-4-6-16(14)20/h2-8,13H,9-12H2,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCZLJAWGBAZRJ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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